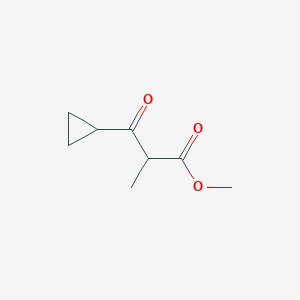
2-(chloromethyl)-1-methyl-3-nitroBenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-1-methyl-3-nitroBenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzyl chloride, where the benzene ring is substituted with a methyl group at the 2-position and a nitro group at the 6-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1-methyl-3-nitroBenzene typically involves the nitration of 2-methylbenzyl chloride. The nitration process introduces a nitro group into the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(chloromethyl)-1-methyl-3-nitroBenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted benzyl derivatives.
- Reduction reactions produce 2-methyl-6-aminobenzyl chloride.
- Oxidation reactions result in 2-methyl-6-nitrobenzoic acid.
科学研究应用
2-(chloromethyl)-1-methyl-3-nitroBenzene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(chloromethyl)-1-methyl-3-nitroBenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzyl carbon more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
相似化合物的比较
2-Nitrobenzyl chloride: Similar in structure but lacks the methyl group at the 2-position.
4-Nitrobenzyl chloride: The nitro group is positioned at the 4-position instead of the 6-position.
2-Methylbenzyl chloride: Lacks the nitro group, making it less reactive towards nucleophiles.
Uniqueness: 2-(chloromethyl)-1-methyl-3-nitroBenzene is unique due to the combined presence of both the nitro and methyl groups, which influence its reactivity and chemical behavior. The nitro group enhances the electrophilicity of the benzyl carbon, while the methyl group provides steric hindrance and electronic effects that can affect the compound’s reactivity in various chemical reactions.
属性
CAS 编号 |
54915-42-3 |
|---|---|
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3 |
InChI 键 |
MNCBNKPLHKEZOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Thieno[2,3-b]thiophene-2-carboxaldehyde](/img/structure/B8805070.png)





![2-Phenyl-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B8805131.png)
